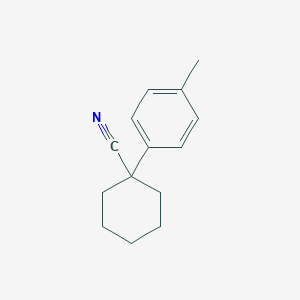

1-(4-Methylphenyl)cyclohexanecarbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "1-(4-Methylphenyl)cyclohexanecarbonitrile" involves nucleophilic substitution reactions, cyclocondensation, and direct functionalization of the cyclohexane ring. For instance, the synthesis of related compounds such as 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involves acetylation and cyclocondensation reactions, demonstrating the versatility of approaches to introducing functional groups into the cyclohexane framework (Mantelingu et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively studied using X-ray crystallography. These studies reveal the conformations of the cyclohexane ring, the orientation of substituents, and the overall geometry of the molecules. For example, the cyclohexane ring is often found in a chair conformation, which is pivotal for understanding the compound's reactivity and interaction with other molecules (Tang et al., 2011).

Chemical Reactions and Properties

Compounds structurally similar to "1-(4-Methylphenyl)cyclohexanecarbonitrile" participate in a variety of chemical reactions, including cycloadditions, which are useful for constructing complex molecular architectures. The reactivity patterns are influenced by the electronic nature of the substituents and the cyclohexane ring's conformation (Ong & Chien, 1996).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for the practical application of these compounds. For instance, the solubility in organic solvents and the melting point range can significantly affect their use in organic synthesis and material science (Yang et al., 1999).

Chemical Properties Analysis

Applications De Recherche Scientifique

Conformational Switching in Chemical Synthesis

- Radical Cyclization : Research has shown that radical cyclization of compounds similar to 1-(4-Methylphenyl)cyclohexanecarbonitrile can lead to the synthesis of spiro[2H-indole-2-cyclohexan]-3(1H)-imines, which are useful in various chemical syntheses. This process involves a conformational "switch" that affects the relative configuration of the aromatic nitrogen in the compound (Sulsky et al., 1999).

Spectroscopic Analysis and Molecular Docking

- Spectral Analysis : In a related study, bifonazole derivatives were analyzed using spectral methods. This includes examining structural aspects based on optimized geometry, intermolecular interactions, and chemical reactivity, which are crucial for understanding the behavior of such molecules (Mary et al., 2020).

Photochemical Reactions

- Photochemical Magnetic Field Effects : A study on 4-methyl-2-quinolinecarbonitrile, a compound structurally similar to 1-(4-Methylphenyl)cyclohexanecarbonitrile, revealed the effects of an external magnetic field on its photochemical reactions. This research has implications for understanding the behavior of such compounds under different physical conditions (Hata & Nishida, 1985).

Chemical Reaction Dynamics

- Photochemical Reactions of Contact Charge-Transfer Pairs : Another study focused on photoexcitation of contact charge-transfer pairs involving 1-arylcyclohexenes, closely related to 1-(4-Methylphenyl)cyclohexanecarbonitrile. This research offers insights into the dynamics of photoinduced electron transfer reactions (Kojima et al., 1987).

Catalytic Activity in Chemical Reactions

- Catalytic Oxidation of Hydrocarbons : Oxidovanadium(IV) complexes with BIAN ligands, including compounds like 1-(4-Methylphenyl)cyclohexanecarbonitrile, have been shown to have high catalytic activity in the oxidation of hydrocarbons. This research is significant for industrial applications involving the oxidation process (Fomenko et al., 2022).

The scientific research applications of "1-(4-Methylphenyl)cyclohexanecarbonitrile" span various fields, including organic synthesis, catalysis, and material science. Below are detailed insights into the applications derived from relevant scientific research:

Conformational Analysis and Quantum Descriptors

Research has delved into the conformational analysis and quantum descriptors of related bifonazole derivatives, highlighting their potential in anti-tuberculosis treatments. These studies focus on understanding the molecular structure, chemical reactivity, and inhibitory activity against different receptors, suggesting implications for pharmaceutical development (Mary, Serdaroğlu, Sarojini, 2020).

Catalytic Activity in Oxidation Reactions

Mononuclear oxidovanadium(IV) complexes with BIAN ligands, synthesized from reactions involving related methylphenyl compounds, exhibit significant catalytic activity in the oxidation of hydrocarbons and alcohols with peroxides. This suggests applications in catalysis and industrial chemistry (Fomenko et al., 2022).

Diastereoselective Arylations

Substituted cyclohexanecarbonitriles undergo diastereoselective arylations, leading to the synthesis of pharmaceuticals with enhanced stereocontrol. This research is crucial for the development of new drugs and highlights the role of steric and electronic effects in chemical synthesis (Mycka et al., 2012).

Green Synthesis Approaches

There's a focus on green chemistry, with studies showcasing the efficient synthesis of tetrahydrobiphenylene-1,3-dicarbonitrile derivatives in aqueous media under ultrasound irradiation. This emphasizes the importance of sustainable and environmentally friendly methods in chemical synthesis (Shabalala, Maddila, Jonnalagadda, 2016).

Material Science Applications

In material science, the microwave synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates from azobis(cyclohexanecarbonitrile) showcases the potential of these compounds in enhancing the performance of lithium-ion batteries. This research contributes to the development of advanced energy storage materials (Sridhar, Lee, Chun, Park, 2015).

Propriétés

IUPAC Name |

1-(4-methylphenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-12-5-7-13(8-6-12)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUXEEYLCATFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152919 | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)cyclohexanecarbonitrile | |

CAS RN |

1206-13-9 | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1206-13-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.